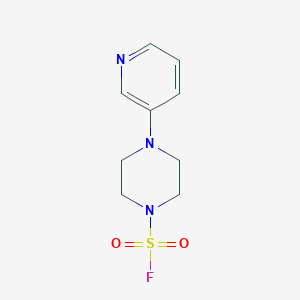

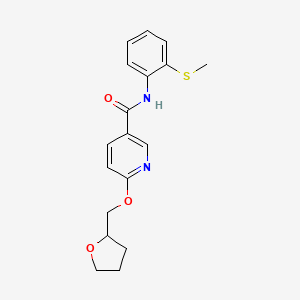

N-(3-chlorophenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-chlorophenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide” is a complex organic compound. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Indole derivatives are known to exhibit a broad range of biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. For instance, one possible method could involve a condensation reaction between an appropriate indole derivative and a chloroacetamide derivative .Aplicaciones Científicas De Investigación

Antiallergic Properties

N-(3-chlorophenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide and its related compounds have been studied for their potential as antiallergic agents. Menciu et al. (1999) synthesized a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, finding that variation in indole substituents and alkanoic chain length could significantly enhance antiallergic potency. One compound in this series was notably more potent than astemizole, a known antiallergic drug, in histamine release assays (Menciu et al., 1999).

Cannabinoid Receptor Interaction

Research by Moldovan et al. (2017) focused on synthesizing a series of indol-3-yl-oxoacetamides, starting with a known compound and substituting its indole subunit. Their preliminary biological evaluation identified a fluorinated derivative as a potent and selective ligand for the CB2 cannabinoid receptor (Moldovan et al., 2017).

Antimicrobial Activity

Prasad (2017) explored the synthesis and antimicrobial activity of certain indole derivatives, including 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazides. These compounds were screened for antimicrobial activity, with some showing promise as antimicrobial agents (Prasad, 2017).

Antioxidant Properties

A study by Gopi and Dhanaraju (2020) synthesized N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives to evaluate their antioxidant activity. The results revealed considerable activity, suggesting potential applications in developing new antioxidant agents (Gopi & Dhanaraju, 2020).

Potential in Photovoltaic Efficiency

Mary et al. (2020) synthesized and studied bioactive benzothiazolinone acetamide analogs, analyzing their potential in photovoltaic efficiency and as ligands for protein interactions. The study found these compounds to have good light harvesting efficiency and free energy of electron injection, making them suitable for use in dye-sensitized solar cells (Mary et al., 2020).

Mecanismo De Acción

Target of Action

The primary targets of N-(3-chlorophenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide are the Bcl-2 and Mcl-1 proteins . These proteins are part of the Bcl-2 family, which plays a crucial role in regulating apoptosis, or programmed cell death . By interacting with these proteins, the compound can influence cell survival and death, making it a potential candidate for cancer treatment .

Mode of Action

This compound interacts with its targets, the Bcl-2 and Mcl-1 proteins, through Van der Waals forces and hydrogen bonds . This binding can inhibit the function of these proteins, thereby promoting apoptosis and potentially inhibiting the growth of cancer cells .

Biochemical Pathways

Given its targets, it likely influences theapoptotic pathways regulated by the Bcl-2 family of proteins . By inhibiting Bcl-2 and Mcl-1, the compound could disrupt the balance between pro-apoptotic and anti-apoptotic signals within the cell, leading to increased cell death .

Result of Action

The result of the compound’s action is the potential inhibition of cancer cell growth . By promoting apoptosis through the inhibition of Bcl-2 and Mcl-1, the compound could lead to a reduction in the number of cancer cells . .

Propiedades

IUPAC Name |

N-(3-chlorophenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O2/c1-3-22(14-8-6-7-13(20)11-14)19(24)18(23)17-12(2)21-16-10-5-4-9-15(16)17/h4-11,21H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJFYFPDOWXRQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC(=CC=C1)Cl)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decan-8-yl]ethanone](/img/structure/B2467480.png)

![2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B2467482.png)

![N-(2-methoxyethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2467483.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide](/img/structure/B2467484.png)

![6-Oxospiro[2.5]octane-1-carboxylic acid](/img/structure/B2467485.png)

![N-(5-(2-chloro-6-fluorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2467486.png)

![{2-Oxaspiro[4.4]nonan-3-yl}methanesulfonyl chloride](/img/structure/B2467487.png)

![2-chloro-N-[(2-phenylmethoxypyridin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2467488.png)

![2-({4-ethyl-5-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B2467491.png)

![9-cyclohexyl-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2467495.png)